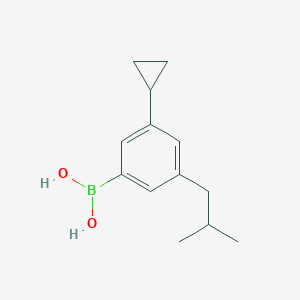
(3-Cyclopropyl-5-isobutylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-5-isobutylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with cyclopropyl and isobutyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-isobutylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the reaction . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods: Industrial production of boronic acids often involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid . This method is scalable and can be adapted for the production of various boronic acid derivatives, including this compound.
化学反应分析
Types of Reactions: (3-Cyclopropyl-5-isobutylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
(3-Cyclopropyl-5-isobutylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (3-Cyclopropyl-5-isobutylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The boronic acid group also acts as a Lewis acid, facilitating various chemical transformations.
相似化合物的比较
Phenylboronic Acid: Lacks the cyclopropyl and isobutyl substituents.
3-Formylphenylboronic Acid: Contains a formyl group instead of cyclopropyl and isobutyl groups.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness: (3-Cyclopropyl-5-isobutylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyclopropyl and isobutyl groups can provide steric hindrance and electronic effects that are not present in simpler boronic acids, making it a valuable reagent for specialized applications.
属性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
218.10 g/mol |
IUPAC 名称 |
[3-cyclopropyl-5-(2-methylpropyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-9(2)5-10-6-12(11-3-4-11)8-13(7-10)14(15)16/h6-9,11,15-16H,3-5H2,1-2H3 |
InChI 键 |
APXVSYMCUCTCBP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C2CC2)CC(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















